N-(3,4-dimethoxyphenethyl)-6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an amide, a thioether, and a quinazoline group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a quinazoline ring, which is a type of heterocyclic aromatic ring, substituted with various groups. These include a carboxamide group, a thioether group, and two phenethyl groups, each of which is substituted with two methoxy groups .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the various functional groups present in its structure. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the thioether group could potentially be oxidized .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic rings could impact its solubility, while the presence of the thioether group could influence its stability .Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds structurally related to N-(3,4-dimethoxyphenethyl)-6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide focuses on the synthesis and chemical properties of heterocyclic compounds. These compounds often involve complex reactions to form polynuclear heterocycles, imidazoquinolines, and other related structures. For example, studies have shown efficient routes to synthesize various heterocyclic compounds, demonstrating the versatility and potential of these molecules in drug design and materials science (Hannah & Stevens, 2003), (Stauss & Härter et al., 1972).
Biological Activities
Several studies have explored the cytotoxic and antimicrobial activities of compounds similar to the one , indicating their potential use in developing new therapeutic agents. For instance, compounds with carboxamide derivatives have shown potent cytotoxic activities against various cancer cell lines, suggesting their application in anticancer research (Deady et al., 2003). Additionally, some compounds have demonstrated significant antimicrobial and antitumor activities, highlighting their potential in antibacterial and anticancer therapies (Khalifa et al., 2015).
Materials Science Applications
Compounds within this class have also been explored for their applications in materials science, particularly in dyeing and fabric treatment. Novel heterocyclic compounds have been synthesized and applied for dyeing polyester fabrics, demonstrating high efficiency and potential uses in creating sterile or biologically active fabrics for various applications (Khalifa et al., 2015).
Future Directions
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H37N5O6S/c1-45-30-13-9-23(19-32(30)47-3)15-17-38-34(43)22-49-37-41-28-21-25(11-12-26(28)35-40-27-7-5-6-8-29(27)42(35)37)36(44)39-18-16-24-10-14-31(46-2)33(20-24)48-4/h5-14,19-21H,15-18,22H2,1-4H3,(H,38,43)(H,39,44) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFFAXGOLWLJLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCCC4=CC(=C(C=C4)OC)OC)C5=NC6=CC=CC=C6N52)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H37N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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